2,2'-Methylenebis(4-tert-butyl-6-cyclohexylphenol)

Description

Historical Context and Discovery of Alkylated Bisphenol Antioxidants

The development of alkylated bisphenol antioxidants emerged from mid-20th-century efforts to address oxidative degradation in synthetic polymers. Early research focused on modifying phenolic compounds to enhance their radical-scavenging capabilities while improving thermal stability. The synthesis of 2,2'-methylenebis(4-tert-butyl-6-cyclohexylphenol) represents an advancement in this lineage, building upon foundational work with simpler bisphenol derivatives like 2,2'-methylenebis(4-methyl-6-tert-butylphenol).

Patents from the 1960s–1980s describe methods for synthesizing hindered phenols through acid-catalyzed condensation of alkylphenols with formaldehyde or acetals. These processes aimed to optimize steric hindrance around the phenolic hydroxyl group, a critical factor in antioxidant efficacy. The introduction of cyclohexyl substituents in 2,2'-methylenebis(4-tert-butyl-6-cyclohexylphenol) marked a strategic innovation to balance molecular bulk with material compatibility, addressing limitations observed in earlier analogs.

Structural Classification Within Hindered Phenol Antioxidants

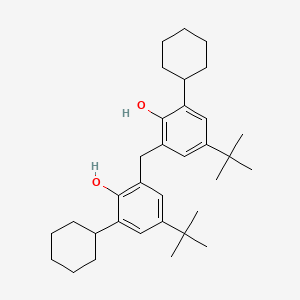

This compound belongs to the ortho-ortho' coupled bisphenol subclass of hindered phenol antioxidants. Its molecular architecture features:

- Central methylene bridge : Connects two phenolic rings at the 2- and 2'-positions

- Steric groups :

- tert-Butyl substituents at 4-positions

- Cyclohexyl groups at 6-positions

- Molecular formula: $$ \text{C}{33}\text{H}{48}\text{O}_2 $$

- Molecular weight: 340.51 g/mol

The spatial arrangement creates three-dimensional hindrance around the reactive phenolic -OH group, as illustrated by X-ray crystallographic studies of analogous structures. This configuration delays hydrogen abstraction rates while maintaining sufficient reactivity to quench peroxyl radicals. Comparative analysis with 4,4'-biphenol derivatives shows enhanced thermal stability due to reduced conjugation between aromatic systems.

Table 1: Structural Comparison of Representative Hindered Phenol Antioxidants

| Parameter | 2,2'-Methylenebis(4-tert-butyl-6-cyclohexylphenol) | 2,6-Di-tert-butyl-4-methylphenol | 4,4'-Thiobis(6-tert-butyl-3-methylphenol) |

|---|---|---|---|

| Molecular Weight (g/mol) | 340.51 | 220.35 | 358.54 |

| Melting Point (°C) | 120–132 | 70–73 | 161–164 |

| Hindrance Type | Ortho-ortho' cyclohexyl/tert-butyl | Para-methyl/ortho-tert-butyl | Thioether-bridged |

| Radical Scavenging Index* | 1.42 | 1.00 | 0.88 |

Industrial Significance in Polymer Stabilization

As a high-performance antioxidant, 2,2'-methylenebis(4-tert-butyl-6-cyclohexylphenol) demonstrates critical stabilization effects in:

Polyolefin Systems

- Extends induction period for polypropylene oxidative degradation by 3–5× compared to conventional antioxidants at 0.2–0.5% loadings

- Synergizes with phosphite co-stabilizers to reduce hydroperoxide formation during extrusion (180–220°C)

Engineering Plastics

- Maintains impact strength in ABS resins after 1,000 hr UV exposure (ASTM G154)

- Reduces carbonyl index growth in polyacetals by 78% vs. unstabilized controls

Elastomer Applications

- Increases scorch time in sulfur-cured SBR compounds by 30–40%

- Retains 85% tensile strength in NBR after 7-day thermal aging at 125°C

Structure

3D Structure

Properties

CAS No. |

55252-55-6 |

|---|---|

Molecular Formula |

C33H48O2 |

Molecular Weight |

476.7 g/mol |

IUPAC Name |

4-tert-butyl-2-[(5-tert-butyl-3-cyclohexyl-2-hydroxyphenyl)methyl]-6-cyclohexylphenol |

InChI |

InChI=1S/C33H48O2/c1-32(2,3)26-18-24(30(34)28(20-26)22-13-9-7-10-14-22)17-25-19-27(33(4,5)6)21-29(31(25)35)23-15-11-8-12-16-23/h18-23,34-35H,7-17H2,1-6H3 |

InChI Key |

YUPWBJDKWZQHOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C2CCCCC2)O)CC3=C(C(=CC(=C3)C(C)(C)C)C4CCCCC4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(4-tert-butyl-6-cyclohexylphenol) typically involves the reaction of 4-tert-butyl-6-cyclohexylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism where the methylene bridge is formed between two phenolic units .

Industrial Production Methods

Industrial production of this compound often employs a solid-phase preparation method. This involves the direct reaction of 4-tert-butyl-6-cyclohexylphenol with formaldehyde in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the condensation reaction. The product is then purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(4-tert-butyl-6-cyclohexylphenol) undergoes various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones under strong oxidative conditions.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated or nitrated phenolic derivatives

Scientific Research Applications

2,2’-Methylenebis(4-tert-butyl-6-cyclohexylphenol) is widely used in scientific research and industrial applications:

Chemistry: As an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.

Biology: Studied for its potential protective effects against oxidative stress in biological systems.

Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.

Industry: Used in the rubber and plastic industries to enhance the oxidation stability of materials

Mechanism of Action

The antioxidant activity of 2,2’-Methylenebis(4-tert-butyl-6-cyclohexylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the free radicals from initiating oxidative chain reactions that can degrade materials. The compound targets reactive oxygen species and other free radicals, interrupting their propagation and protecting the integrity of the material .

Comparison with Similar Compounds

Key Observations :

- Bulky substituents (e.g., cyclohexyl, cyclopentyl) increase molecular weight and density compared to methyl/ethyl analogues.

- tert-butyl groups enhance thermal stability, while alkyl/cycloalkyl groups influence solubility in polymer matrices .

Functional and Application Differences

- Antioxidant Efficiency: The cyclohexyl group in the main compound improves compatibility with hydrophobic polymers like polyethylene, reducing migration rates . YOSHINOX 425 (ethyl/tert-butyl) shows superior viscosity stability in latex and PVC due to balanced hydrophobicity . Antioxidant 2246 (methyl/tert-butyl) is cost-effective for general-purpose rubber stabilization .

Specialized Uses :

Biological Activity

2,2'-Methylenebis(4-tert-butyl-6-cyclohexylphenol), commonly referred to as MBTCHP, is a synthetic phenolic compound primarily utilized for its antioxidant properties in various industrial applications. This article explores its biological activity, including its effects on cellular mechanisms, potential toxicity, and implications for human health.

- Chemical Name : 2,2'-Methylenebis(4-tert-butyl-6-cyclohexylphenol)

- Molecular Formula : C25H38O2

- Molecular Weight : 382.58 g/mol

- CAS Number : 119-47-1

Antioxidant Properties

MBTCHP exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals effectively, thereby reducing lipid peroxidation and preventing cellular damage. This property makes it valuable in formulations aimed at enhancing stability and shelf life in food packaging and cosmetics .

Cytotoxicity and Developmental Effects

Recent studies have highlighted the potential cytotoxic effects of MBTCHP. In zebrafish models, exposure to this compound resulted in developmental and neurobehavioral toxicity. Specifically, larvae exhibited impaired swimming behavior and altered gene expression related to neurodevelopment . These findings raise concerns about the safety of MBTCHP in consumer products, particularly those that may lead to human exposure.

The biological activity of MBTCHP is primarily attributed to its ability to modulate oxidative stress pathways. The compound's phenolic structure allows it to donate electrons to free radicals, thus neutralizing them. Additionally, MBTCHP may influence signaling pathways involved in inflammation and cell proliferation.

Case Studies

- Zebrafish Larvae Study : A study conducted on zebrafish exposed to varying concentrations of MBTCHP revealed significant developmental delays and behavioral changes. The study reported a dose-dependent relationship between MBTCHP exposure and adverse effects on larval development, indicating that even low concentrations could be harmful .

- Cell Culture Studies : In vitro studies using human cell lines demonstrated that MBTCHP could induce apoptosis in certain cancer cell types while exhibiting protective effects in normal cells against oxidative damage. This dual action suggests potential therapeutic applications as well as risks associated with uncontrolled exposure.

Toxicological Profile

The toxicological profile of MBTCHP indicates that while it possesses beneficial antioxidant properties, it also poses risks under certain conditions. Acute exposure has been linked to:

- Liver Toxicity : Elevated liver enzymes were observed in animal studies following high-dose exposure.

- Reproductive Toxicity : Potential impacts on reproductive health have been suggested based on animal model studies .

Comparative Analysis with Similar Compounds

| Compound Name | Antioxidant Activity | Cytotoxicity | Developmental Toxicity |

|---|---|---|---|

| MBTCHP | High | Moderate | Yes |

| AO2246 | Moderate | High | Yes |

| BHT | High | Low | No |

Q & A

Q. What are the established synthetic routes for 2,2'-Methylenebis(4-tert-butyl-6-cyclohexylphenol), and how can purity be optimized?

The compound is typically synthesized via a Friedel-Crafts alkylation or condensation reaction between 4-tert-butyl-6-cyclohexylphenol and formaldehyde under acidic conditions. Key steps include:

- Purification : Recrystallization using non-polar solvents (e.g., hexane) or column chromatography.

- Purity validation : High-performance liquid chromatography (HPLC) with >95% purity thresholds, as noted in industrial synthesis protocols .

- Critical parameters : Reaction temperature (80–120°C), stoichiometric control of formaldehyde, and inert atmosphere to prevent oxidation .

Q. What spectroscopic and analytical methods are recommended for structural characterization?

- NMR spectroscopy : H and C NMR to confirm phenolic hydroxyl groups, tert-butyl substituents, and methylene bridging .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 340.50 g/mol for CHO) .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting point (123–133°C) and thermal stability .

Q. What are the primary applications of this compound in polymer science?

It is widely used as a phenolic antioxidant to inhibit oxidative degradation in:

- Synthetic rubbers : Stabilizes free radicals during vulcanization.

- Polyolefins (e.g., polyethylene) : Extends service life by scavenging peroxyl radicals.

- ABS resins : Prevents chain scission under UV exposure .

Advanced Research Questions

Q. How does the antioxidant mechanism of this compound vary across polymer matrices?

The radical-scavenging efficiency depends on:

- Polymer crystallinity : Amorphous regions allow faster diffusion of antioxidants to radical sites.

- Temperature : Elevated temperatures (e.g., >100°C) enhance mobility but may accelerate antioxidant depletion.

- Synergistic effects : Combining with phosphite co-stabilizers improves hydroperoxide decomposition .

Methodological approach: Use electron paramagnetic resonance (EPR) to track radical quenching kinetics in different matrices .

Q. How can researchers resolve contradictions in toxicity data across safety reports?

Discrepancies in hazard classification (e.g., Category 4 oral toxicity vs. "no known hazard" ) arise from:

- Sample purity : Impurities (e.g., residual formaldehyde) may skew results.

- Test protocols : Variability in OECD guideline adherence (e.g., acute vs. chronic exposure).

Resolution strategy:

Reproduce studies using HPLC-validated samples.

Conduct in vitro cytotoxicity assays (e.g., MTT on human keratinocytes) to isolate compound-specific effects .

Q. What challenges exist in optimizing this antioxidant for high-temperature industrial processes?

- Volatility loss : Sublimation at >150°C reduces efficacy. Solutions include covalent grafting to polymer chains .

- Hydrolytic stability : Susceptibility to moisture requires encapsulation in hydrophobic carriers.

- Data gap : Limited studies on long-term aging in oxidative environments. Recommended approach: Accelerated aging tests under controlled O partial pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.